molecular formula C10H20Cl2O4 B082038 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) CAS No. 14180-03-1

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)

Cat. No.: B082038
CAS No.: 14180-03-1
M. Wt: 275.17 g/mol
InChI Key: UWVRHRVXGVKDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of 3-chloro-2-propanol with a tetramethylene glycol derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) involves its interaction with molecular targets and pathways. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Tetramethylenedioxy)bis(2-chloroethanol): Similar structure but with different substituents.

    1,1’-(Tetramethylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromine instead of chlorine.

    1,1’-(Tetramethylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodine instead of chlorine.

Uniqueness

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific combination of hydroxyl, chlorine, and ether groups, which confer distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

Properties

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)butoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRHRVXGVKDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCC(CCl)O)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931201
Record name 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-03-1
Record name 2-Propanol, 1,1'-(tetramethylenedioxy)bis(3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.